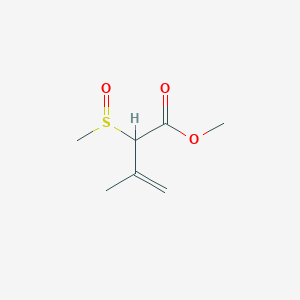
Methyl 2-(methanesulfinyl)-3-methylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methanesulfinyl)-3-methylbut-3-enoate is an organic compound that belongs to the class of esters It features a methanesulfinyl group attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methanesulfinyl)-3-methylbut-3-enoate typically involves the reaction of methyl 2-(methanesulfinyl)acetate with an appropriate alkene under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the methyl 2-(methanesulfinyl)acetate, followed by the addition of the alkene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methanesulfinyl)-3-methylbut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(methanesulfinyl)-3-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(methanesulfinyl)-3-methylbut-3-enoate involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methanesulfonyl)-3-methylbut-3-enoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl 2-(methanesulfinyl)-3-methylbutanoate: Similar structure but with a butanoate backbone instead of a butenoate backbone.
Uniqueness
Methyl 2-(methanesulfinyl)-3-methylbut-3-enoate is unique due to the presence of the methanesulfinyl group attached to a butenoate backbone
Properties
CAS No. |
62418-61-5 |
|---|---|
Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
methyl 3-methyl-2-methylsulfinylbut-3-enoate |
InChI |
InChI=1S/C7H12O3S/c1-5(2)6(11(4)9)7(8)10-3/h6H,1H2,2-4H3 |
InChI Key |
JNKCHTVXLHCEES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(=O)OC)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















